Mc-Phe-Lys(Boc)-PAB

Cathepsin B Enzymatic cleavage kinetics ADC linker design

Mc-Phe-Lys(Boc)-PAB (CAS 756487-18-0, molecular formula C37H49N5O8, MW 691.81) is a heterobifunctional linker intermediate designed for constructing cathepsin B-cleavable antibody-drug conjugates (ADCs). Structurally, it comprises a maleimidocaproyl (Mc) group for thiol-based antibody conjugation, a phenylalanine-lysine (Phe-Lys) dipeptide substrate for lysosomal protease cleavage, and a para-aminobenzyl (PAB) self-immolative spacer for controlled payload release upon enzymatic activation.

Molecular Formula C37H49N5O8
Molecular Weight 691.8 g/mol
Cat. No. B8182211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMc-Phe-Lys(Boc)-PAB
Molecular FormulaC37H49N5O8
Molecular Weight691.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CCCCCN3C(=O)C=CC3=O
InChIInChI=1S/C37H49N5O8/c1-37(2,3)50-36(49)38-22-10-9-14-29(34(47)39-28-18-16-27(25-43)17-19-28)41-35(48)30(24-26-12-6-4-7-13-26)40-31(44)15-8-5-11-23-42-32(45)20-21-33(42)46/h4,6-7,12-13,16-21,29-30,43H,5,8-11,14-15,22-25H2,1-3H3,(H,38,49)(H,39,47)(H,40,44)(H,41,48)/t29-,30-/m0/s1
InChIKeyTUPIPBYBJMCLLM-KYJUHHDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mc-Phe-Lys(Boc)-PAB: A Structurally Defined ADC Linker Intermediate with Cathepsin B-Cleavable Phe-Lys Dipeptide and Self-Immolative PAB Spacer


Mc-Phe-Lys(Boc)-PAB (CAS 756487-18-0, molecular formula C37H49N5O8, MW 691.81) is a heterobifunctional linker intermediate designed for constructing cathepsin B-cleavable antibody-drug conjugates (ADCs) . Structurally, it comprises a maleimidocaproyl (Mc) group for thiol-based antibody conjugation, a phenylalanine-lysine (Phe-Lys) dipeptide substrate for lysosomal protease cleavage, and a para-aminobenzyl (PAB) self-immolative spacer for controlled payload release upon enzymatic activation [1]. The Boc protecting group on the lysine ε-amine is a critical synthetic handle that enables orthogonal protection strategies during multi-step conjugation workflows .

Why Mc-Phe-Lys(Boc)-PAB Cannot Be Interchanged with Val-Cit-Based or Alternative Protected Phe-Lys Linkers Without Functional Consequence


In-class ADC linker substitution is not a functionally neutral decision. Dipeptide-based cleavable linkers exhibit marked divergence in enzymatic cleavage kinetics, with the Phe-Lys motif demonstrating a half-life of approximately 8 minutes in cathepsin B cleavage assays, while the clinically prevalent Val-Cit motif displays substantially greater stability with a half-life of 240 minutes [1]. Furthermore, the Phe-Lys sequence imparts distinct hydrophobicity compared to Val-Cit linkers, which directly influences conjugate solubility, aggregation propensity, and cellular permeability . Within the Phe-Lys linker family, the specific N-terminal maleimidocaproyl group and the Boc protection strategy on the lysine side chain dictate orthogonal conjugation compatibility and downstream deprotection requirements—factors that cannot be assumed equivalent across Fmoc-Phe-Lys(Boc)-PAB, Phe-Lys(Trt)-PAB, or (Ac)Phe-Lys(Alloc)-PABC-PNP variants [2]. Generic substitution risks altered drug release rates, compromised synthetic efficiency, and unpredictable conjugate performance in downstream functional assays.

Quantitative Differentiation Evidence for Mc-Phe-Lys(Boc)-PAB Relative to Key Comparator Linkers


Phe-Lys vs. Val-Cit: 30-Fold Differential in Cathepsin B-Mediated Doxorubicin Release Rate

The Phe-Lys dipeptide motif in Mc-Phe-Lys(Boc)-PAB confers significantly accelerated intracellular drug release kinetics compared to the Val-Cit motif commonly used in FDA-approved ADCs. Model studies using Z-Phe-Lys-PABC-DOX versus Z-Val-Cit-PABC-DOX demonstrated that doxorubicin release from the Phe-Lys substrate was 30-fold faster when incubated with purified cathepsin B [1]. This differential kinetic profile provides a tunable parameter for ADC development—favoring Phe-Lys for applications where rapid payload liberation is prioritized, while Val-Cit serves scenarios demanding extended circulatory stability. Notably, cleavage rates became equivalent in rat liver lysosomal preparations, indicating that additional lysosomal enzymes may contribute to Val-Cit processing in the full cellular context [1].

Cathepsin B Enzymatic cleavage kinetics ADC linker design

Comparative Plasma Half-Life of Phe-Lys vs. Val-Cit Dipeptide Linkers: 8 Minutes vs. 240 Minutes

In head-to-head stability assessments, the Phe-Lys dipeptide linker exhibited a plasma half-life of approximately 8 minutes, whereas the Val-Cit linker demonstrated substantially greater stability with a half-life of 240 minutes [1]. This 30-fold difference in plasma stability represents a key design trade-off: Val-Cit linkers minimize systemic payload release and reduce off-target toxicity during circulation, while Phe-Lys linkers enable more rapid intracellular cleavage following target cell internalization. Mc-Phe-Lys(Boc)-PAB, containing the Phe-Lys core, is therefore positioned for applications where accelerated lysosomal processing is desired and where the conjugate can be internalized rapidly enough to offset the reduced plasma stability.

Plasma stability Linker engineering ADC pharmacokinetics

Differential Hydrophobicity: Phe-Lys Motif Modulates ADC Solubility and Aggregation Propensity Relative to Val-Cit Linkers

The Phe-Lys dipeptide motif confers distinct hydrophobicity characteristics compared to the Val-Cit dipeptide, directly influencing the solubility and aggregation behavior of the final ADC construct . This physicochemical difference arises from the presence of the phenylalanine aromatic side chain, which increases the overall hydrophobic character of the linker-payload assembly. Such alterations in hydrophobicity can modulate conjugate solubility, affect purification yields, and influence cellular permeability of the released payload. While quantitative hydrophobicity parameters (e.g., LogP, retention time shifts in HIC-HPLC) are not available in the identified sources for this specific protected intermediate, the class-level distinction between Phe-Lys and Val-Cit linker hydrophobicity is well-documented in ADC linker design literature .

ADC formulation Hydrophobicity Aggregation

Boc Protection on Lysine ε-Amine Enables Orthogonal Synthetic Strategies Not Possible with Trt or Fmoc Phe-Lys Variants

The Boc (tert-butyloxycarbonyl) protecting group on the lysine ε-amine in Mc-Phe-Lys(Boc)-PAB provides orthogonal protection relative to other common protecting groups used in Phe-Lys linker variants [1]. Specifically, Boc protection is stable under Fmoc deprotection conditions (piperidine) and under acidic conditions that cleave Trt (trityl) groups from variants such as Phe-Lys(Trt)-PAB . Conversely, Boc is readily removed under mildly acidic conditions (e.g., TFA) that leave Fmoc groups intact. This orthogonal compatibility enables sequential, controlled deprotection strategies during multi-step synthesis of complex linker-payload constructs, facilitating modular assembly of ADCs with varied payload chemistries . Alternative Phe-Lys linkers bearing Fmoc (Fmoc-Phe-Lys-PAB, CAS 206133-42-8), Trt (Phe-Lys(Trt)-PAB, CAS 1116085-99-4), or Alloc protecting groups each impose distinct synthetic constraints that preclude direct substitution without altering the entire conjugation workflow.

Orthogonal protection Solid-phase synthesis Linker-payload conjugation

Maleimidocaproyl (Mc) N-Terminal Group Enables Thiol-Specific Antibody Conjugation with Flexible Spacer Length

Mc-Phe-Lys(Boc)-PAB incorporates a maleimidocaproyl (Mc) group at the N-terminus, providing a thiol-reactive maleimide moiety connected via a six-carbon (caproyl) flexible spacer [1]. This design enables conjugation to reduced interchain cysteine residues on antibodies following mild reduction protocols. The caproyl spacer length provides sufficient distance to reduce steric hindrance during conjugation and subsequent enzymatic cleavage, while the maleimide group undergoes rapid and selective Michael addition with free thiols at pH 6.5-7.5 [2]. Variants lacking this specific N-terminal group—such as Fmoc-Phe-Lys(Boc)-PAB (Fmoc-protected N-terminus requiring deprotection before conjugation) or (Ac)Phe-Lys(Alloc)-PABC-PNP (acetyl-protected N-terminus)—require additional synthetic steps to install a thiol-reactive handle before antibody coupling, increasing both process complexity and potential yield losses .

Antibody conjugation Maleimide-thiol chemistry Linker-payload assembly

Targeted Application Scenarios for Mc-Phe-Lys(Boc)-PAB Based on Quantified Linker Differentiation


Rapid-Release ADC Development for Highly Internalizing Antigen Targets

Mc-Phe-Lys(Boc)-PAB is optimally suited for constructing ADCs directed against internalizing antigens (e.g., HER2, CD30, EGFR) where rapid intracellular payload liberation is desirable. The Phe-Lys dipeptide's 30-fold faster cathepsin B cleavage rate relative to Val-Cit [1], coupled with its 8-minute plasma half-life [2], positions this linker for targets with efficient internalization kinetics that can offset the reduced circulatory stability. This profile may be particularly advantageous for payloads with short intracellular half-lives or for tumor types with high cathepsin B expression where Val-Cit linkers may release payload suboptimally.

Synthesis of Mc-Phe-Lys-PAB-MMAE Drug-Linker Constructs for Preclinical ADC Evaluation

Mc-Phe-Lys(Boc)-PAB serves as the immediate precursor to Mc-Phe-Lys-PAB-MMAE (CAS 646502-54-7), a complete drug-linker conjugate used for constructing Phe-Lys-MMAE ADCs . Following Boc deprotection and MMAE coupling via the PAB hydroxyl group, the resulting drug-linker conjugate can be conjugated to antibodies for preclinical efficacy and safety studies. This established pathway enables researchers to generate Phe-Lys-MMAE ADCs for direct comparison against Val-Cit-MMAE constructs (e.g., vedotin-type ADCs) to evaluate the impact of linker cleavage kinetics on therapeutic index in specific tumor models [1].

Orthogonal Protection-Dependent Multi-Step Conjugation Workflows Requiring Boc/Fmoc Compatibility

The Boc protecting group on Mc-Phe-Lys(Boc)-PAB provides orthogonal protection stability under Fmoc deprotection conditions (20% piperidine in DMF), enabling sequential solid-phase or solution-phase synthetic strategies where the N-terminal maleimide must remain intact while other protecting groups are manipulated [3]. This is particularly valuable when incorporating additional functional modules (e.g., PEG spacers, branched linkers, or alternative payload attachment chemistries) prior to the final antibody conjugation step. The Boc group is subsequently removed under mild acidic conditions (TFA/DCM) that are compatible with the maleimide and PAB moieties.

Comparative Linker Evaluation Studies Assessing Phe-Lys vs. Val-Cit ADC Performance

Researchers conducting systematic evaluations of linker structure-activity relationships can employ Mc-Phe-Lys(Boc)-PAB as the Phe-Lys representative for parallel comparison against Mc-Val-Cit-PAB-based ADCs. The 30-fold differential in both cathepsin B cleavage rate and plasma stability between Phe-Lys and Val-Cit dipeptides [1][2] provides a well-characterized basis for assessing how linker stability and release kinetics influence ADC efficacy, tolerability, and therapeutic window in matched in vitro and in vivo models. Such head-to-head comparisons are essential for rational linker selection in ADC discovery programs.

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